REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[C:7](O)(=O)[C:8]([CH3:10])=O.S(O)(O)(=O)=O.[NH2:18][C:19]1[NH:20][CH:21]=[CH:22][N:23]=1.Cl[CH2:25]C=O>Cl>[CH3:10][C:8]1[C:7]2[N:20]=[C:19]([NH2:18])[NH:23][C:22]=2[CH:21]=[CH:25][C:4]2=[N:3][C:2]([NH2:1])=[N:6][C:5]=12 |f:2.3|
|
Name
|
C3N3 heterocycle
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1NC=CN1
|
Name
|
carbon aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NC=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C(=NC(=N2)N)C=CC3=C1N=C(N3)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |